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Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

Cat. No.: B8476080 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the in silico Absorption, Distribution, Metabolism, Excretion, and

Toxicity (ADMET) properties of novel pyridine-2,5-dicarboxylate esters. The data presented is

derived from a study on synthetic derivatives bearing natural source fragments, evaluated for

their potential as anti-trypanosomatid agents.

A recent study synthesized three series of pyridine-2,5-dicarboxylate esters and evaluated their

drug-like properties using computational methods.[1][2] These in silico predictions are crucial in

early-stage drug discovery for identifying candidates with favorable pharmacokinetic and safety

profiles, thereby reducing the likelihood of late-stage attrition. The findings suggest that these

pyridine compounds generally possess a good pharmacokinetic profile, consistent with low in

vitro cytotoxicity and high selectivity.[1][2]

Comparative Analysis of Physicochemical and
Pharmacokinetic Properties
The in silico analysis of the pyridine-2,5-dicarboxylate esters revealed several key ADMET-

related parameters. The molecular weights of the compounds ranged from 313.35 to 451.53

Da.[1] The number of hydrogen bond acceptors was consistently between 5 and 8, while no

hydrogen bond donors were present across the tested series.[1] These derivatives exhibited

moderate lipophilicity, with LogP values spanning from 3.37 to 6.07, and displayed low

topological polar surface areas (65.49–83.95 Å²).[1] A notable characteristic of this series is the

high number of rotatable bonds, ranging from 7 to 12.[1]
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Below is a summary of the key in silico ADMET properties for a selection of the synthesized

pyridine-2,5-dicarboxylate esters.

Compoun
d

Molecular
Weight
(Da)

LogP

Topologic
al Polar
Surface
Area (Å²)

Hydrogen
Bond
Acceptor
s

Hydrogen
Bond
Donors

Rotatable
Bonds

3a 313.35 3.37 74.72 6 0 7

4a 327.38 3.79 74.72 6 0 8

5a 341.41 4.22 74.72 6 0 9

4b 385.49 4.96 83.95 7 0 10

8c 451.53 6.07 65.49 5 0 12

8b 409.54 5.38 83.95 7 0 12

10a 381.49 5.32 74.72 6 0 11

9b 395.52 4.99 83.95 7 0 11

12b 435.60 6.27 83.95 7 0 13

Experimental Protocols
The in silico ADMET properties were determined using established and validated computational

platforms.

Pharmacokinetic and Drug-Likeness Prediction: The pharmacokinetic properties and drug-

likeness of the synthesized pyridine-2,5-dicarboxylate esters were predicted using the

SwissADME online platform. This tool provides a comprehensive analysis of physicochemical

properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness based on the

chemical structure of a compound.

Toxicity Prediction: The toxicological properties of the compounds were assessed using the

ProTox 3.0 platform. This server predicts various toxicity endpoints, including organ toxicity
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(hepatotoxicity), toxicological endpoints (such as carcinogenicity and mutagenicity), and lethal

dose (LD50) values.

In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for in silico ADMET prediction, as applied

in the study of pyridine-2,5-dicarboxylate esters.
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Caption: Workflow for in silico ADMET prediction.

Signaling Pathway and Experimental Logic
The logical relationship for evaluating the potential of these compounds as drug candidates,

based on the in silico and in vitro data, is depicted below. This process involves a multi-step

evaluation, starting from synthesis and culminating in the identification of promising leads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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